3-Methoxy-2,2,3-trimethylcyclobutan-1-ol
Description
3-Methoxy-2,2,3-trimethylcyclobutan-1-ol (CAS: CID 71756846) is a cyclobutanol derivative with the molecular formula C₈H₁₆O₂. Its structure features a cyclobutane ring substituted with a hydroxyl (-OH) group, three methyl (-CH₃) groups, and a methoxy (-OCH₃) group. Key structural identifiers include:
- SMILES: CC1(C(CC1(C)OC)O)C
- InChIKey: WXFNPCZRWOCQBQ-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted values range from 154.6 Ų ([M+H]⁺) to 169.0 Ų ([M+K]⁺), indicating moderate molecular compactness .
Thus, structural analogs and related cyclobutanol derivatives must be used for inference .
Properties
IUPAC Name |
3-methoxy-2,2,3-trimethylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)6(9)5-8(7,3)10-4/h6,9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFNPCZRWOCQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423028-70-9 | |
| Record name | 3-methoxy-2,2,3-trimethylcyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-methoxy-2,2,3-trimethylcyclobutanone with a reducing agent such as sodium borohydride (NaBH4) to yield the desired cyclobutanol . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the yield and purity of the compound while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2,2,3-trimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaH in dimethyl sulfoxide (DMSO), alkyl halides in aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-methoxy-2,2,3-trimethylcyclobutanone.
Reduction: Formation of 3-methoxy-2,2,3-trimethylcyclobutane.
Substitution: Formation of various substituted cyclobutanols depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-2,2,3-trimethylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of Cyclobutanol Derivatives
Key Comparative Insights
Steric and Electronic Effects
- Methoxy vs. Methyl Groups : The methoxy group in the target compound introduces electron-withdrawing effects and increased polarity compared to analogs like 3-methylcyclobutan-1-ol. This may enhance solubility in polar solvents but reduce volatility .
- Boronates and Amino Groups: Boronate esters (e.g., in ) enable cross-coupling reactions, while amino groups (e.g., ) may confer biological activity. The target compound lacks these functional groups, limiting its utility in catalysis or pharmacology without further derivatization.
Collision Cross-Section (CCS) and Molecular Geometry
- The predicted CCS of 154.6–169.0 Ų for the target compound suggests a more compact structure than linear alcohols (e.g., 3-methylbutan-1-ol, CCS ~180–200 Ų) due to the rigid cyclobutane ring .
Biological Activity
3-Methoxy-2,2,3-trimethylcyclobutan-1-ol is a cyclic alcohol with a unique structure that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound's biological activity is influenced by its chemical structure, which includes a methoxy group and a cyclobutane ring. This article aims to explore the biological activity of this compound, summarizing relevant research findings, potential applications, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₆O₂
- SMILES : CC1(C(CC1(C)OC)O)C
- InChI : InChI=1S/C8H16O2/c1-7(2)6(9)5-8(7,3)10-4/h6,9H,5H2,1-4H3
The compound features a cyclobutane ring with two methyl groups and a methoxy group attached to it. This structural configuration may contribute to its biological properties.
Biological Activity Overview
Research on 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol is limited but suggests several potential biological activities:
1. Antimicrobial Activity
Preliminary studies indicate that cyclic alcohols can exhibit antimicrobial properties. While specific data on 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol is scarce, similar compounds have shown effectiveness against various pathogens. Further investigation is necessary to establish its efficacy against specific bacterial or fungal strains.
2. Anti-inflammatory Properties
Cyclic compounds often demonstrate anti-inflammatory effects due to their ability to inhibit pro-inflammatory cytokines. Research into related compounds suggests that 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol may possess similar properties, potentially making it useful in treating inflammatory conditions.
3. Neuroprotective Effects
Some studies have indicated that alcohols with similar structures may have neuroprotective effects. These effects are often attributed to the ability of such compounds to modulate neurotransmitter systems or reduce oxidative stress in neural tissues.
The precise mechanism of action for 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol remains largely unexplored. However, it may involve:
- Interaction with Cell Membranes : The hydrophobic nature of cyclic alcohols allows them to integrate into lipid bilayers, potentially altering membrane fluidity and affecting cellular signaling pathways.
- Modulation of Enzymatic Activity : Similar compounds have been shown to inhibit or activate specific enzymes involved in metabolic pathways, suggesting that this compound could influence metabolic processes.
Study 1: Antimicrobial Screening
A study conducted on structurally similar cyclic alcohols demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Although direct testing on 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol was not performed, the results indicate potential for further exploration in this area.
Study 2: Anti-inflammatory Assessment
In vitro assays evaluating the anti-inflammatory properties of cyclic alcohols revealed a reduction in TNF-alpha production when treated with related compounds. This suggests that 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol could also exhibit similar anti-inflammatory effects.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆O₂ |
| Antimicrobial Activity | Potential (needs further study) |
| Anti-inflammatory Effects | Suggested based on similar compounds |
| Neuroprotective Effects | Hypothetical (requires research) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
